Hidrato de oxypeucedanina

Descripción general

Descripción

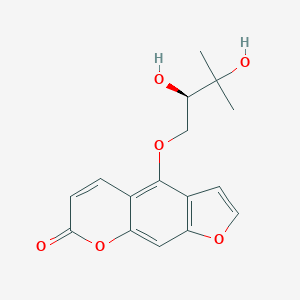

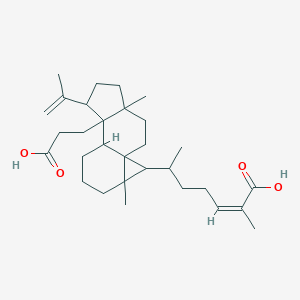

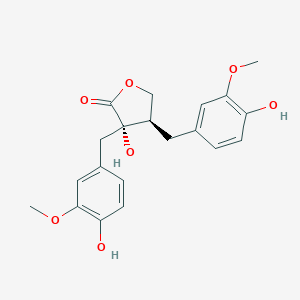

Oxypeucedanin hydrate is a furanocoumarin. It has a role as a metabolite.

Oxypeucedanin hydrate is a natural product found in Angelica japonica, Peucedanum japonicum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Estudios de Interacción Farmacocinética

El hidrato de oxypeucedanina es una furanocumarina que se encuentra en diversas frutas y verduras y puede interactuar con medicamentos recetados, lo que lleva a interacciones farmacocinéticas. Los estudios que utilizan modelos de cultivo celular in vitro investigan el papel del this compound en la función de la glicoproteína P (P-gp), que es crucial para el transporte de fármacos a través de las membranas celulares .

Mejora de la Miogénesis

Las investigaciones indican que el this compound promueve la miogénesis al mejorar la función mitocondrial. Esto sugiere un uso potencial como suplemento nutricional para mejorar la masa y la función muscular .

Mejora de la Eficiencia de Extracción

Los líquidos iónicos (IL) se utilizan como disolventes alternativos para materiales vegetales debido a sus propiedades distintivas. Los estudios han investigado la capacidad de los IL para extraer this compound de las raíces de las plantas, con el objetivo de mejorar la eficiencia de la extracción y evitar el desperdicio .

Quimiotaxonomía

El this compound se ha aislado de varios géneros, en particular Angelica, Ferulago y Prangos de la familia Apiaceae; y Citrus, perteneciente a la familia Rutaceae. Su presencia puede ayudar en la clasificación quimiotaxonómica de estas plantas .

Mecanismo De Acción

Target of Action

Oxypeucedanin hydrate is a furanocoumarin that has been found to interact with GABA-transaminase , a hypothetical target . This enzyme plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in reducing neuronal excitability in the nervous system.

Mode of Action

It has been suggested that oxypeucedanin hydrate may inhibit the activity of this enzyme, thereby increasing the levels of gaba in the brain . This could potentially lead to a reduction in neuronal excitability, which may explain its observed antiseizure effects .

Biochemical Pathways

Oxypeucedanin hydrate appears to affect the GABAergic pathway by interacting with GABA-transaminase . By inhibiting this enzyme, it could potentially increase the concentration of GABA in the brain, leading to reduced neuronal excitability . This could have downstream effects on various neurological processes, potentially contributing to its antiseizure activity .

Pharmacokinetics

After intravenous administration of oxypeucedanin hydrate to rats, the pharmacokinetics fit the linear kinetics characteristics. Some parameters including average elimination half-life (T1/2Z of 0.61~0.66 h), mean residence time (MRT of 0.62~0.80 h), apparent volume of distribution (VZ of 4.98~7.50 L/kg), and systemic clearance (CLZ of 5.64~8.55 L/kg/h) are dose-independent and the area under concentration-time curve (AUC) increased in a dose-proportional manner . Single oral administration of oxypeucedanin hydrate showed poor and slow absorption with the mean time to reach the peak concentration (Tmax) of 3.38 h, MRT of 5.86 h, T1/2Z of 2.94 h, and a mean absolute bioavailability of 10.26% in rats .

Result of Action

Oxypeucedanin hydrate has been shown to have potent antiseizure activity. In a study using a larval zebrafish model, oxypeucedanin hydrate was found to reduce seizure-like behavior by 74% . This suggests that the compound’s action on GABA-transaminase and the resulting increase in GABA levels may have a significant impact on neuronal excitability, leading to a reduction in seizure-like behavior .

Action Environment

The action of oxypeucedanin hydrate can be influenced by various environmental factors. For instance, the extraction conditions can significantly affect the yield of oxypeucedanin hydrate from plant sources . Furthermore, the bioavailability of oxypeucedanin hydrate can be affected by factors such as the route of administration and the presence of other compounds . More research is needed to fully understand how these and other environmental factors influence the action, efficacy, and stability of oxypeucedanin hydrate.

Análisis Bioquímico

Biochemical Properties

Oxypeucedanin hydrate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, oxypeucedanin hydrate has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating cellular responses .

Cellular Effects

Oxypeucedanin hydrate affects various cell types and cellular processes. It has been observed to induce apoptosis in cancer cells by activating caspases and promoting DNA fragmentation . Furthermore, oxypeucedanin hydrate influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects contribute to its antiproliferative and cytotoxic activities.

Molecular Mechanism

At the molecular level, oxypeucedanin hydrate exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function . This binding can inhibit enzyme activity or activate signaling pathways, leading to changes in gene expression. For example, oxypeucedanin hydrate has been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of oxypeucedanin hydrate can vary over time. The compound is relatively stable under standard conditions, but it may degrade under extreme pH or temperature . Long-term studies have shown that oxypeucedanin hydrate can induce sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of oxypeucedanin hydrate in animal models are dose-dependent. At low doses, it exhibits beneficial effects, such as anti-inflammatory and antiproliferative activities . At high doses, oxypeucedanin hydrate can cause toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Oxypeucedanin hydrate is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes into various metabolites, which can further interact with other biomolecules . This metabolism can affect the overall metabolic flux and levels of specific metabolites, influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, oxypeucedanin hydrate is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. For instance, oxypeucedanin hydrate can accumulate in the nucleus, where it interacts with DNA and nuclear proteins .

Subcellular Localization

The subcellular localization of oxypeucedanin hydrate is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, oxypeucedanin hydrate may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis .

Propiedades

IUPAC Name |

4-[(2R)-2,3-dihydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWFWDOPJISUOK-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949318 | |

| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2643-85-8, 24724-52-5 | |

| Record name | (+)-Oxypeucedanin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2643-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-(2,3-dihydroxy-3-methylbutoxy)-, (R)-(+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002643858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2,3-Dihydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | oxypeucedanin hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9H-Pyrido[3,4-B]indole](/img/structure/B191983.png)

![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)